molecular formula C19H19F2N7O B2893968 N-(2-fluorophenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040652-51-4

N-(2-fluorophenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

货号: B2893968
CAS 编号: 1040652-51-4
分子量: 399.406
InChI 键: UKZILIDADGMYBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-fluorophenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core substituted with a tetrazole-methyl group and a fluorophenyl carboxamide moiety. The compound’s structure combines a piperazine ring (a six-membered diamine heterocycle) with a 1H-tetrazole group, a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry .

属性

IUPAC Name

N-(2-fluorophenyl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N7O/c20-14-5-7-15(8-6-14)28-18(23-24-25-28)13-26-9-11-27(12-10-26)19(29)22-17-4-2-1-3-16(17)21/h1-8H,9-13H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZILIDADGMYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

Tetrazole-Methyl vs. Benzhydryl or Sulfonamide Groups
  • N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (CAS 1049434-96-9): This analog replaces the fluorophenyl groups with non-fluorinated phenyl and phenethyl substituents.
  • N-(4-cyanophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide: The benzhydryl group (two aromatic rings) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The cyano group introduces strong electron-withdrawing properties, contrasting with fluorine’s moderate effects .
  • Sulfonamide-linked piperazines (e.g., compounds in ): Sulfonamide groups improve hydrogen-bonding capacity but may increase metabolic susceptibility compared to the tetrazole group in the target compound .
Fluorophenyl vs. Chlorophenyl or Trifluoromethylphenyl Substituents
  • The ethyl group on piperazine further enhances lipophilicity .
  • The dual fluorophenyl groups may synergize for enhanced target selectivity .
  • Compounds with trifluoromethyl groups (e.g., A26 in ): The -CF₃ group is more electron-withdrawing than fluorine, which could intensify electrostatic interactions but increase metabolic stability challenges .

Position and Number of Fluorine Atoms

  • 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide (CAS 377761-52-9): The 2,4-difluorophenyl group introduces ortho-para fluorine substitution, which may improve steric hindrance and π-π stacking compared to the target compound’s mono-fluorophenyl groups .
  • A28, A29, A30 (): These analogs feature fluoro substituents at varying positions (3-fluoro-2-methylphenyl, 4-fluoro-2-methylphenyl, etc.). Meta-fluorine substitution (A28) could disrupt planar binding interactions, while para-fluorine (A29) may enhance resonance effects .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituents on Piperazine Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 2-Fluorophenyl, 4-fluorophenyl-tetrazole 439.42* Not reported Tetrazole, carboxamide
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, ethyl 281.78 Not reported Chlorophenyl, ethyl
4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide 2,4-Difluorophenyl, benzodioxole 375.37 Not reported Benzodioxole, difluorophenyl
A29 (N-(4-Fluoro-2-methylphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) 4-Fluoro-2-methylphenyl, quinazolinone 435.45 198.5–202.8 Quinazolinone, methyl

*Calculated based on molecular formula.

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-fluorophenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

  • Synthesis Steps :

  • Step 1 : Formation of the tetrazole ring via 1,3-dipolar cycloaddition between sodium azide and a nitrile precursor (e.g., 4-fluorobenzonitrile) under reflux conditions.
  • Step 2 : Alkylation of the tetrazole with a bromomethyl-piperazine intermediate in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) .
  • Step 3 : Carboxamide coupling using 2-fluorophenyl isocyanate or activated carbonyl reagents (e.g., EDCI/HOBt) under anhydrous conditions .
    • Optimization :
  • Temperature : Maintain 60–80°C during alkylation to balance reaction rate and side-product formation .
  • Solvent : Use dichloromethane (DCM) for carboxamide coupling to minimize hydrolysis .
  • Purity Monitoring : Employ TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and HPLC (C18 column, acetonitrile/water gradient) for intermediate validation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.6 ppm for fluorophenyl groups) and piperazine methylene signals (δ 2.5–3.5 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (δ ~165 ppm) and tetrazole ring carbons (δ ~145 ppm) .
    • Mass Spectrometry (HRMS) : Exact mass calculation for C₁₉H₁₇F₂N₇O (theoretical [M+H]⁺: 410.1543) to verify molecular integrity .
    • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and tetrazole substituents on biological activity?

  • Methodology :

  • Analog Synthesis : Replace 2-fluorophenyl with 3-chlorophenyl or 4-methoxyphenyl to assess electronic effects .
  • Tetrazole Modifications : Substitute tetrazole with triazole or imidazole to probe ring-specific interactions .
    • Biological Assays :
  • In Vitro : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Computational Docking : Use AutoDock Vina to predict binding poses with receptor active sites (e.g., ATP-binding pockets) .
    • Data Interpretation : Correlate logP values (calculated via ChemDraw) with cellular permeability trends .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Issue : Poor in vivo efficacy despite high in vitro potency.
  • Solutions :

  • Pharmacokinetic Profiling :
  • Plasma Stability : Incubate with mouse plasma (37°C, 1 hr); >80% remaining indicates metabolic stability .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to identify off-target metabolism .
  • Formulation Adjustments : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
  • Dosing Regimen : Test QD (once daily) vs. BID (twice daily) administration in rodent models to optimize exposure .

Q. How can the compound’s mechanism of action be elucidated when initial target identification yields ambiguous results?

  • Approaches :

  • Chemical Proteomics : Use immobilized compound beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cell lines to pinpoint resistance-conferring genes .
  • Pathway Analysis : Conduct RNA-seq on treated vs. untreated cells to map differentially expressed pathways (e.g., apoptosis, autophagy) .
    • Case Study : A piperazine derivative showed ambiguous kinase inhibition until phosphoproteomics revealed off-target effects on PI3K/mTOR signaling .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。